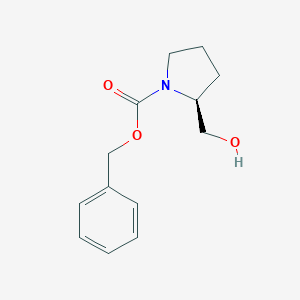
Cbz-L-Prolinol
概述
描述
Cbz-L-Prolinol, also known as N-Cbz-L-prolinol, is an organic compound with the molecular formula C13H17NO3. It is a derivative of proline, an amino acid, and is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the proline ring. This compound is commonly used in organic synthesis, particularly in the preparation of chiral intermediates and as a chiral auxiliary in asymmetric synthesis.
科学研究应用
Cbz-L-Prolinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: It serves as a building block for the synthesis of peptides and other biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and specialty chemicals.
作用机制
Target of Action
Cbz-L-Prolinol is primarily used in the chemical and pharmaceutical industry for the formation of amides . The compound’s primary target is the unprotected L-proline, which is transformed into amides in a biocatalytic one-pot reaction .
Mode of Action
This compound interacts with its target, L-proline, through a biocatalytic process. This process involves the amidation of unprotected L-proline with ammonia in an organic solvent . The reaction is catalyzed by an enzyme, and the process is racemization-free .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the amidation process of α-amino acids . This process is usually challenging and requires protection strategies for the amino functionality . With the use of this compound, the amidation process can be carried out without substrate activation .
Pharmacokinetics
It is known that the compound has a density of 1196 g/mL at 25 °C , and it is more stable compared to other L-prolinol derivatives .
Result of Action
The result of the action of this compound is the formation of high concentrations of L-prolinamide . For instance, at 145 mM substrate concentration, 80% conversion was achieved .
Action Environment
The action of this compound is influenced by the choice of solvent, which affects the solubility of the substrate, the product, and the stability of the enzyme preparation . For instance, the amidation process was carried out in 2-methyl-2-butanol at 70 °C .
生化分析
Biochemical Properties
Cbz-L-Prolinol interacts with various enzymes and proteins. It is typically used in the protection of the amino group of L-prolinol, a key step in the synthesis of L-prolinol derivatives . The Cbz (carboxybenzyl) group in this compound acts as a protecting group for amines, making it less reactive and more stable .
Cellular Effects
The effects of this compound on cells are primarily related to its role in biochemical reactions. It is used in the synthesis of L-prolinol derivatives, which have been shown to have significant effects on cell growth and function .
Molecular Mechanism
The mechanism of action of this compound involves the protection of the amino group of L-prolinol. The Cbz group in this compound acts as a protecting group, preventing the amino group from reacting with other substances during the synthesis of L-prolinol derivatives .
Temporal Effects in Laboratory Settings
This compound exhibits stability over time in laboratory settings. For instance, Cbz protected L-prolinol derivatives are more stable and only undergo cyclization at 140 ℃ in the presence of triethylamine .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of this compound dosage in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of L-prolinol synthesis. It interacts with various enzymes during this process .
Transport and Distribution
As a derivative of proline, it is likely to follow similar transport mechanisms .
Subcellular Localization
Given its role in the synthesis of L-prolinol derivatives, it is likely to be found in areas of the cell where these biochemical reactions occur .
准备方法
Synthetic Routes and Reaction Conditions: Cbz-L-Prolinol can be synthesized through several methods. One common approach involves the protection of L-proline with a benzyloxycarbonyl group. The synthetic route typically includes the following steps:
Protection of L-Proline: L-Proline is reacted with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) to form N-Cbz-L-proline.
Reduction: The N-Cbz-L-proline is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Cbz-L-Prolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces various alcohol derivatives.
Substitution: Produces substituted prolinol derivatives.
相似化合物的比较
Cbz-L-Prolinol can be compared with other similar compounds such as:
N-Boc-L-Prolinol: Similar to this compound but with a tert-butyloxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
N-Benzyloxycarbonyl-L-Proline: Another derivative of proline with a benzyloxycarbonyl group but without the hydroxyl group.
L-Prolinol: The parent compound without any protecting groups.
Uniqueness: this compound is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. The benzyloxycarbonyl group is particularly useful in peptide synthesis and asymmetric synthesis, making this compound a valuable compound in organic chemistry.
属性
IUPAC Name |
benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNHGVCFWDNDP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455098 | |
| Record name | Cbz-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6216-63-3 | |
| Record name | Cbz-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
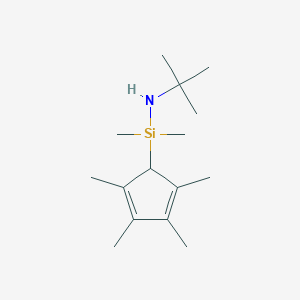
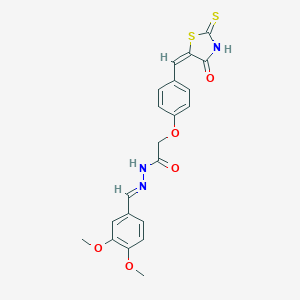
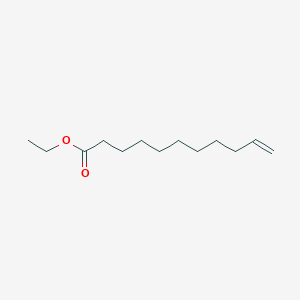
![2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate](/img/structure/B153639.png)
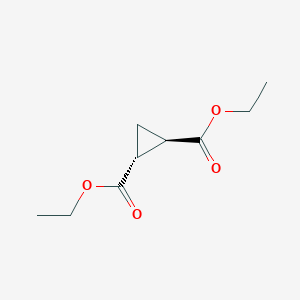
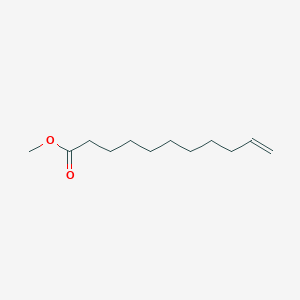
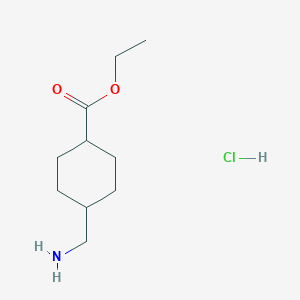
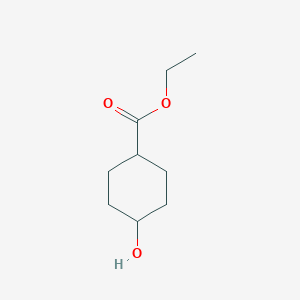

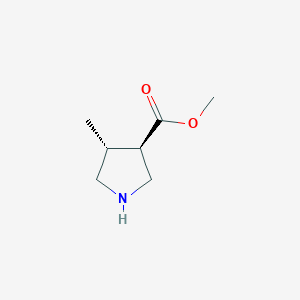
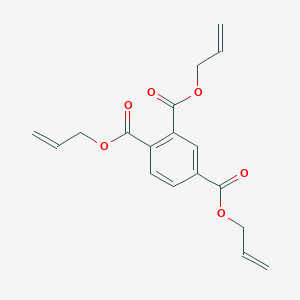

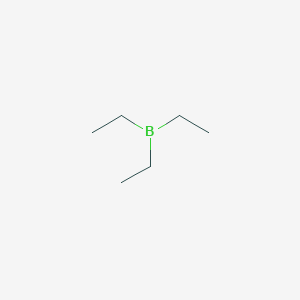
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)
